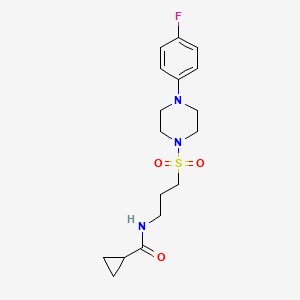
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide is a chemical entity that appears to be related to a class of compounds known for their pharmacological activities. While the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds discussed. For instance, the presence of a 4-fluorophenyl group and a piperazine moiety is a common feature in these molecules, which are known to interact with biological targets such as dopamine receptors and carbonic anhydrases.
Synthesis Analysis
The synthesis of related compounds involves the preparation of arylcarboxamides with specific substituents that confer selectivity towards certain biological receptors. In the first paper, arylcarboxamides with a fluoro and dichloro substitution pattern were synthesized and evaluated for their binding to dopamine receptors . The second paper discusses the synthesis of benzenesulfonamide derivatives incorporating ureido moieties, which also contain a substituted piperazine fragment . These methods could potentially be adapted for the synthesis of this compound, with the appropriate choice of starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to the one is critical for their interaction with biological targets. The presence of a piperazine ring and a fluorophenyl group is significant, as these structural elements are often involved in binding to receptors. The first paper indicates that the carboxamide linker plays a critical role in the selectivity for dopamine D3 receptors over D2 receptors . The second paper suggests that the ureido linker in the sulfonamide class of compounds is important for inhibitory activity against carbonic anhydrase isoforms . These insights suggest that the molecular structure of this compound would likely be designed to optimize interactions with specific biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of such compounds are crucial for achieving the desired selectivity and potency. The first paper describes the impact of removing the carbonyl group from the amide linker, which resulted in a dramatic reduction in binding affinity at dopamine D3 receptors . This indicates that specific chemical groups within the molecule are essential for its biological activity. The synthesis routes described in the papers could provide insights into the types of chemical reactions that might be employed to create this compound, such as amide bond formation, sulfonamide coupling, and piperazine ring derivatization.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not directly reported in the provided papers, the properties of structurally related compounds can be inferred. The solubility, stability, and reactivity of these compounds are influenced by their functional groups and overall molecular architecture. For example, the presence of a sulfonamide group could affect the acidity and solubility in water, while the piperazine ring might influence the compound's basicity . These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds, affecting their absorption, distribution, metabolism, and excretion in biological systems.
Wissenschaftliche Forschungsanwendungen
PET Tracers and Imaging
- 5-HT1A Receptor Antagonists for Imaging : A study by García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as PET tracers. These compounds showed high brain uptake and slow brain clearance, making them promising for imaging 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
- 18F-Mefway PET Imaging : Choi et al. (2015) compared 18F-Mefway with 18F-FCWAY for quantifying 5-HT1A receptors in humans. 18F-Mefway, a compound structurally related to N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide, showed promising results despite lower DVR values compared to 18F-FCWAY (Choi et al., 2015).
Chemical Synthesis and Modification
- Sulfomethylation of Piperazine : Van Westrenen and Sherry (1992) investigated the sulfomethylation of piperazine and other polyazamacrocycles. This chemical modification has implications for creating mixed-side-chain macrocyclic chelates, which are important in various chemical and biomedical applications (Van Westrenen & Sherry, 1992).
Applications in Material Science
- Nanofiltration Membranes : Guo et al. (2018) discussed the use of N-aminoethyl piperazine propane sulfonate modified carbon nanotubes in the creation of hybrid nanofiltration membranes. These membranes show potential for applications in desalination and biological separation processes (Guo et al., 2018).
Pharmaceutical Research
- Antimicrobial Activity of Piperazine Derivatives : Patel et al. (2007) synthesized derivatives of quinolone with piperazine substituents, which showed promising antibacterial activity. This suggests potential pharmaceutical applications for compounds similar to this compound in combating bacterial infections (Patel, Patel, & Chauhan, 2007).
Eigenschaften
IUPAC Name |
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O3S/c18-15-4-6-16(7-5-15)20-9-11-21(12-10-20)25(23,24)13-1-8-19-17(22)14-2-3-14/h4-7,14H,1-3,8-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABLRTSKEGTZNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

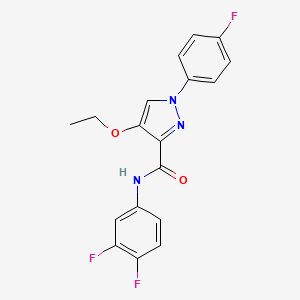

![Oxolan-3-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2530403.png)
![N-([2,2'-bifuran]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2530406.png)
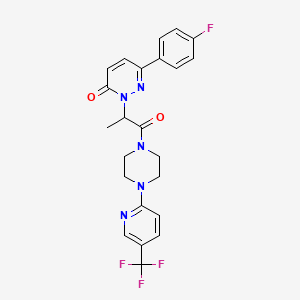
![(E)-N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/no-structure.png)
![Ethyl 4-(4-chlorophenyl)-2-[[(Z)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]thiophene-3-carboxylate](/img/structure/B2530410.png)

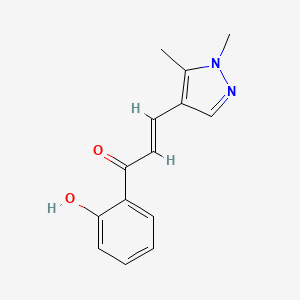
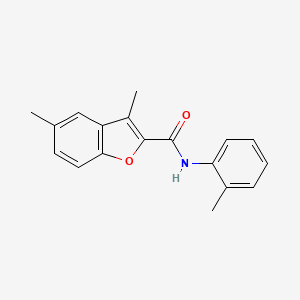
![5-ethyl-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2530417.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2530419.png)
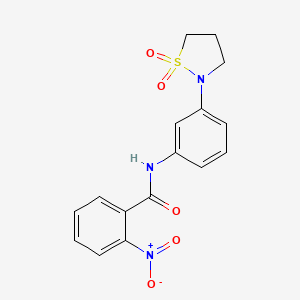
![3-Fluorosulfonyloxy-5-[(3-methoxycyclohexyl)carbamoyl]pyridine](/img/structure/B2530422.png)